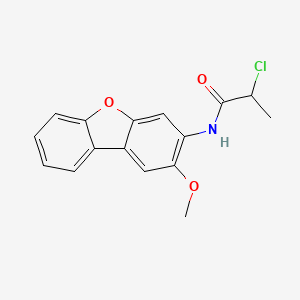

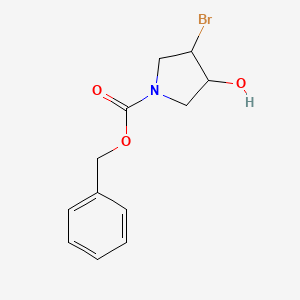

Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

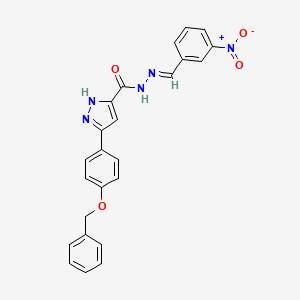

Benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular weight of 300.15 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of this compound involves the use of sodium hydroxide in methanol and water at 20℃ for 12 hours . The mixture is then extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14BrNO3/c13-10-6-14 (7-11 (10)15)12 (16)17-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2 .Physical And Chemical Properties Analysis

The physicochemical properties of this compound include a number of heavy atoms: 17, a number of aromatic heavy atoms: 6, a fraction Csp3: 0.42, a number of rotatable bonds: 4, a number of H-bond acceptors: 3.0, a number of H-bond donors: 1.0, and a molar refractivity: 70.85 .Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Pyrroles and Pyrrolidines : Research shows the synthesis of 3-hydroxypyrroles and pyrrolidine compounds, highlighting methods to achieve these structures with specific functional groups. For instance, the synthesis of N-alkyl-3-hydroxypyrroles and 3-hydroxypyrrole-4-carboxylates involves hydrogenolysis or acid cleavage processes, which are crucial for producing compounds with potential pharmacological activities (Momose et al., 1979). Similarly, the condensation of 4-bromo-2-hydroxybenzoic acid hydrazide with aromatic aldehydes produces compounds evaluated for antibacterial and antifungal activities (Mehta, 2013).

Catalysis and Chemical Transformations : The research demonstrates the utility of benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate in catalysis and chemical transformations. For example, the intramolecular hydroamination of N-allenyl carbamates to form piperidine derivatives showcases the application of gold(I) catalysis in synthesizing oxygen and nitrogen heterocycles, emphasizing the compound's role in facilitating complex chemical reactions (Zhang et al., 2006).

Pharmacological Research

- Biological Activity and Drug Design : Some studies focus on the synthesis of benzyl derivatives for pharmacological research, such as the creation of compounds with selectivity towards metabotropic glutamate receptors. This demonstrates the compound's relevance in designing ligands for neurological studies and potential therapeutic agents (Tueckmantel et al., 1997).

Material Science and Polymer Chemistry

- Derivatization and Polymer Chemistry : Research into the derivatization of carboxylic acids and amines for high-performance liquid chromatography uses derivatives of this compound. This highlights its role in analytical chemistry and the development of sensitive detection methods for various compounds (Morita & Konishi, 2002).

Enzymatic and Biological Transformations

- Biohydroxylation and Biocatalysis : The compound's derivatives serve as substrates in biohydroxylation reactions using specific biocatalysts, demonstrating its utility in achieving regio- and stereoselective hydroxylation of nonactivated carbon atoms. This is critical for synthesizing chiral building blocks in drug development and natural product synthesis (Li et al., 2001).

Safety and Hazards

properties

IUPAC Name |

benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3/c13-10-6-14(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZVNQCDCZKURA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)OCC2=CC=CC=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile](/img/structure/B2677731.png)

![N-(5-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2677732.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2677733.png)

![(5-bromofuran-2-yl)(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2677736.png)

![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2677737.png)

![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one](/img/structure/B2677741.png)

![1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B2677742.png)